

Introduction: A Profile of a Versatile Synthetic Building Block

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Compound of Interest

Compound Name: 2-(Methylthio)benzaldehyde

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In the landscape of modern organic synthesis and drug discovery, the utility of a chemical intermediate is measured by its reactivity, versatility, and ability to serve as a scaffold for complex molecular architectures. **2-(Methylthio)benzaldehyde**, a bifunctional aromatic compound, has emerged as a significant building block, valued for its reactive aldehyde group and its ortho-disposed methylthio moiety. This unique arrangement provides a powerful handle for chelation-assisted reactions and serves as a precursor to a wide array of sulfur-containing heterocyclic systems.

This guide offers a comprehensive technical overview of **2-(Methylthio)benzaldehyde** for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's properties, synthetic utility, and the causal logic behind its application in key experimental protocols.

Physicochemical and Spectroscopic Profile

The foundation of any chemical's utility lies in its physical and chemical properties. **2-(Methylthio)benzaldehyde** is a liquid at room temperature, typically appearing as a light orange to yellow-green clear liquid[1]. Its core identity is defined by the molecular formula C_8H_8OS and a precise molecular weight of 152.21 g/mol [1][2][3][4]. The computed molecular weight from high-resolution mass spectrometry is 152.02958605 Da, which is critical for accurate analysis[5].

A summary of its key quantitative properties is presented below for easy reference.

Property	Value	Source(s)
Molecular Weight	152.21 g/mol	[1][2][3][4]
Molecular Formula	C ₈ H ₈ OS	[1][2][5]
CAS Number	7022-45-9	[1][3]
Appearance	Light orange to Yellow to Green clear liquid	[1]
Density	1.18 g/mL at 25 °C	[1][3]
Boiling Point	141-143 °C at 13 mmHg (17 hPa)	[1][3]
Refractive Index (n _{20/D})	1.633	[1][3]
Flash Point	110 °C (230 °F) - closed cup	[3]
Storage Conditions	2-8°C, under inert gas (e.g., nitrogen)	[1]

Spectroscopic data are essential for reaction monitoring and final product confirmation. Key spectral features can be found in public databases like PubChem, including ¹³C NMR, ATR-IR, and Raman spectra, which provide the structural fingerprint of the molecule[5].

Synthesis and Commercial Availability

While **2-(Methylthio)benzaldehyde** is readily available from major chemical suppliers, understanding its synthesis provides insight into potential impurities and alternative production strategies[1][3][6]. Common synthetic routes include:

- **Nucleophilic Aromatic Substitution:** The reaction of 2-chlorobenzaldehyde or 2-fluorobenzaldehyde with a methylthiolate source, such as sodium thiomethoxide (CH₃SNa), is a primary industrial method. The strong nucleophilicity of the thiolate anion displaces the halide at the ortho position.
- **S-Methylation of 2-Mercaptobenzaldehyde:** For laboratory-scale synthesis, the methylation of 2-mercaptobenzaldehyde is a straightforward approach. This involves deprotonating the

thiol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the thiolate, which is then alkylated with a methylating agent like methyl iodide or dimethyl sulfate.

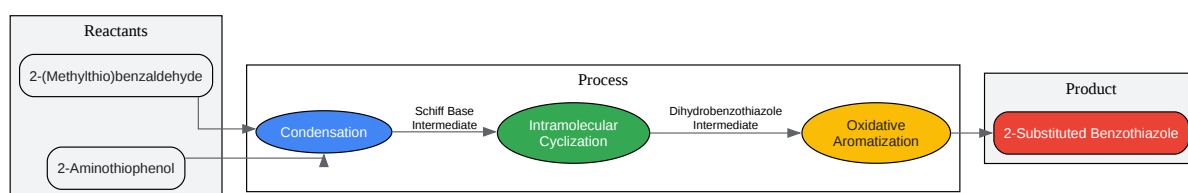
Given its commercial availability at high purity (>97%), purchasing is the most common route for research applications[6].

Key Applications in Synthetic Chemistry

The true value of **2-(Methylthio)benzaldehyde** lies in its application as a versatile intermediate. The interplay between the aldehyde and the methylthio group dictates its reactivity and utility.

Precursor to Benzothiazoles and Related Heterocycles

A paramount application is in the synthesis of 2-substituted benzothiazoles, a class of compounds with significant pharmacological interest. The reaction involves the condensation of **2-(Methylthio)benzaldehyde** with 2-aminothiophenol. This reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent elimination to yield the aromatic benzothiazole core. This pathway is a cornerstone for building libraries of potential therapeutic agents.



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Caption: Synthetic workflow for benzothiazole synthesis.

Chelation-Assisted C-H Activation

The ortho-thioether group can act as a directing group in transition metal-catalyzed reactions. For example, in rhodium-catalyzed C-H activation, the sulfur atom can coordinate to the metal center, positioning the catalyst to functionalize the typically inert C-H bond of the aldehyde^[1]. This enables novel transformations, such as the direct synthesis of amides from aldehydes and azides, showcasing an advanced application of this substrate.

Experimental Protocol: Synthesis of 2-(2-(Methylthio)phenyl)benzo[d]thiazole

This protocol details a representative application of **2-(Methylthio)benzaldehyde**. It is a self-validating system that includes clear steps for reaction, workup, and purification.

Objective: To synthesize a benzothiazole derivative via condensation of **2-(Methylthio)benzaldehyde** with 2-aminothiophenol.

Materials:

- **2-(Methylthio)benzaldehyde** (1.0 eq)
- 2-Aminothiophenol (1.0 eq)
- Ethanol (as solvent)
- p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalyst)
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Hexane
- Ethyl acetate

Instrumentation:

- Round-bottom flask with reflux condenser

- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Thin-Layer Chromatography (TLC) apparatus
- Silica gel for column chromatography

Step-by-Step Methodology:

- Reaction Setup:
 - To a 100 mL round-bottom flask, add **2-(Methylthio)benzaldehyde** (e.g., 1.52 g, 10 mmol, 1.0 eq) and 2-aminothiophenol (e.g., 1.25 g, 10 mmol, 1.0 eq).
 - Add ethanol (50 mL) to dissolve the reactants, followed by the catalytic amount of p-TsOH (e.g., 0.19 g, 1 mmol, 0.1 eq).
 - Rationale: Ethanol is a common, polar protic solvent suitable for this condensation. The acid catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.
- Reaction Execution:
 - Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle.
 - Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
 - Self-Validation: The reaction is complete when the starting materials (visualized by UV light on the TLC plate) are consumed and a new, less polar product spot becomes dominant.
- Workup and Isolation:

- Cool the reaction mixture to room temperature.
- Remove the ethanol using a rotary evaporator.
- Dissolve the resulting residue in ethyl acetate (50 mL).
- Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO_3 solution (2 x 25 mL) and brine (1 x 25 mL).
- Rationale: The NaHCO_3 wash neutralizes the acidic catalyst (p-TsOH). The brine wash helps to remove residual water from the organic layer.
- Drying and Concentration:
 - Dry the organic layer over anhydrous MgSO_4 .
 - Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification:
 - Purify the crude residue by flash column chromatography on silica gel.
 - Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration).
 - Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent.
 - Final Validation: The purity of the final product should be assessed by NMR spectroscopy and mass spectrometry to confirm its structure and molecular weight.

Safety and Handling

As a research chemical, **2-(Methylthio)benzaldehyde** requires careful handling in a well-ventilated area, preferably a fume hood[5].

- GHS Hazard Statements: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
- Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves and safety glasses or goggles[3].
- Storage: Store in a tightly closed container in a cool, dry place (2-8°C) under an inert atmosphere like nitrogen to prevent oxidation and degradation[1].
- In case of exposure:
 - Skin contact: Wash off immediately with plenty of soap and water.
 - Eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.
 - Inhalation: Move the person to fresh air.

Conclusion

2-(Methylthio)benzaldehyde is more than a simple aromatic aldehyde; it is a strategic tool for chemical synthesis. Its molecular weight of 152.21 g/mol and distinct physicochemical properties make it a reliable and predictable reagent. The presence of both an aldehyde and a thioether group in an ortho relationship provides a unique combination of reactivity that enables the construction of complex heterocyclic systems and facilitates advanced, metal-catalyzed C-H functionalization reactions. For researchers in drug discovery and materials science, a thorough understanding of this compound's profile is essential for leveraging its full synthetic potential.

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